

Independent Verification of Paxillin's Binding to the SH2 Domain: A Comparative Guide

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Compound of Interest

Compound Name: *Pasbn*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding of Paxillin and an alternative protein, p130Cas, to the SH2 domain of the Crk adaptor protein. The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key verification techniques.

Introduction

The interaction between the focal adhesion protein Paxillin and the SH2 domain of Crk is a critical event in intracellular signaling pathways that regulate cell migration, adhesion, and proliferation. This binding is dependent on the tyrosine phosphorylation of Paxillin, creating docking sites for the Crk SH2 domain. Independent verification of this interaction is crucial for understanding its role in both normal physiological processes and in pathological conditions such as cancer. This guide compares the binding characteristics of phosphorylated Paxillin to the Crk SH2 domain with those of another well-established binding partner, p130Cas (also known as BCAR1), providing a framework for researchers to design and interpret their own verification studies.

Quantitative Data Summary

The binding affinities of phosphorylated Paxillin and p130Cas to the Crk SH2 domain have been characterized using various biophysical techniques. The dissociation constant (K_d) is a

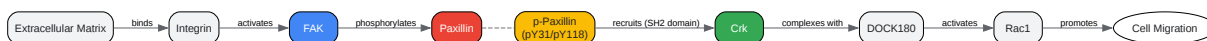
key parameter for quantifying the strength of these interactions, with a lower Kd value indicating a higher binding affinity.

Interacting Proteins	Binding Affinity (Kd)	Experimental Method	Reference
Phospho-Paxillin (pY31/118) - Crk SH2	Subnanomolar	In vitro binding assay	[1]
Phospho-p130Cas - Crk SH2	~1 μ M	Isothermal Titration Calorimetry	[2]

Note: "Subnanomolar" indicates a Kd value of less than 1 nM, signifying a very high-affinity interaction.

Signaling Pathway

The interaction between Paxillin and Crk is a key step in a signaling cascade that is often initiated by integrin engagement with the extracellular matrix. This leads to the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn phosphorylates Paxillin on tyrosine residues 31 and 118. The phosphorylated Paxillin then serves as a scaffold to recruit Crk via its SH2 domain. Crk, in complex with other proteins like DOCK180, can then activate Rac1, a small GTPase that promotes cytoskeletal rearrangements and cell migration.



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Caption: Paxillin-Crk Signaling Pathway.

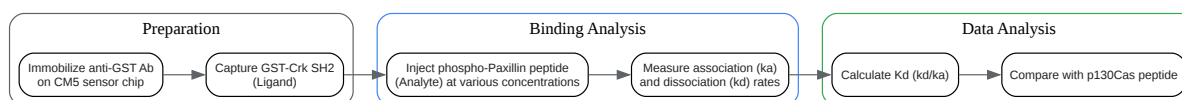
Experimental Protocols

Accurate and reproducible experimental design is paramount for the independent verification of protein-protein interactions. Below are detailed methodologies for three commonly used techniques to study the Paxillin-Crk SH2 domain interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

Experimental Workflow:



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